molecular formula C14H14F2N2O B2908787 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 2034355-16-1

1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2908787
CAS No.: 2034355-16-1
M. Wt: 264.276
InChI Key: TZPGWVLEKADQBT-UHFFFAOYSA-N
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Description

1-(3,3-Difluoropyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a 3,3-difluoropyrrolidine moiety, a privileged structure in pharmaceutical development known to improve metabolic stability, membrane permeability, and conformational preferences of bioactive molecules . The 1H-indole group is another common pharmacophore found in molecules with diverse biological activities. The primary research application of this reagent is as a key intermediate for the synthesis of more complex compounds. It is designed for use in hit-to-lead optimization campaigns, particularly in the exploration of structure-activity relationships (SAR). Researchers can utilize this compound to develop novel ligands for various biological targets. Its structure suggests potential for incorporation into molecules targeting central nervous system (CNS) receptors or enzymes, though its specific mechanism of action is not defined and is an area for active investigation. This product is provided For Research Use Only and is strictly not intended for personal, diagnostic, or therapeutic use. Researchers should handle all chemicals appropriately in accordance with their institution's safety protocols.

Properties

IUPAC Name

1-(3,3-difluoropyrrolidin-1-yl)-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O/c15-14(16)6-8-18(10-14)13(19)9-17-7-5-11-3-1-2-4-12(11)17/h1-5,7H,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPGWVLEKADQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,3-Difluoropyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone, with the CAS number 2034355-16-1, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SARs), and relevant case studies.

  • Molecular Formula : C14H14F2N2O
  • Molecular Weight : 264.27 g/mol
  • Structure : The compound features a difluoropyrrolidine moiety linked to an indole ring, which is significant for its biological properties.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. Notably, it has been studied for its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is relevant in the management of type 2 diabetes. DPP-IV inhibitors work by preventing the degradation of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the indole and pyrrolidine components can significantly influence the inhibitory activity against various enzymes. The presence of the difluoropyrrolidine group enhances binding affinity and selectivity towards DPP-IV, making it a promising candidate for further development in diabetes treatment .

Table 1: Biological Activity Overview

Activity TypeTarget EnzymeIC50 Value (µM)Reference
DPP-IV InhibitionDipeptidyl Peptidase IV5.3
IDO1 InhibitionIndoleamine 2,3-dioxygenase 1Not specified
CytotoxicityVarious Cell LinesLow

Case Studies

  • DPP-IV Inhibition : A study demonstrated that derivatives of this compound exhibited significant DPP-IV inhibitory activity with an IC50 value of 5.3 µM. This suggests potential therapeutic applications in managing type 2 diabetes .
  • Immune Modulation : Research into indole derivatives has shown that they can modulate immune responses by inhibiting IDO1, which is crucial in cancer immunotherapy. The compound's structure suggests it could serve as a scaffold for developing novel IDO inhibitors .

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine/Piperazine Derivatives

  • The benzhydryl group may enhance lipophilicity, improving blood-brain barrier penetration compared to the difluoropyrrolidine analog.
  • 1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone (): Piperidine’s six-membered ring offers greater conformational flexibility than pyrrolidine, which could reduce binding specificity but improve solubility.

Key Insight: Fluorination in pyrrolidine (as in the target compound) enhances electronegativity and metabolic stability compared to non-fluorinated analogs .

Indole Substitution Patterns

Indol-1-yl vs. Indol-3-yl Derivatives

  • QP82 (1-(1H-Indol-1-yl)ethanone derivative) (): Replacing the indol-3-yl group with indol-1-yl improved binding to CBP/p300 bromodomains (IC50 = 1.69 μM) by enabling water-mediated hydrogen bonds with Arg1173. This highlights the critical role of indole substitution geometry in target engagement.
  • 2-(1H-Indol-3-yl)ethanol (): Natural analogs with indol-3-yl groups exhibit antimicrobial activity, suggesting the target compound’s indol-1-yl orientation may prioritize synthetic accessibility over natural product-like bioactivity.

Data Table 1: Impact of Indole Substitution on Bioactivity

Compound Substitution Target/Activity IC50/pIC50 Reference
Target Compound Indol-1-yl Not reported N/A -
QP82 Indol-1-yl CBP/p300 bromodomain 1.69 μM
2-(1H-Indol-3-yl)ethanol Indol-3-yl Antimicrobial Not quantified
JWH-203 (Indol-3-yl) Indol-3-yl Cannabinoid receptor Potent agonist

Functional Group Modifications

Ethanone Linker vs. Thioethers or Sulfonyl Groups

  • 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (): Replacing the pyrrolidine group with a thioether improved antimalarial activity (pIC50 = 8.21 vs. chloroquine’s 7.55). Nitro groups enhance electron-withdrawing effects, stabilizing ligand-receptor interactions.
  • 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone (): The sulfonyl group increases polarity and may reduce CNS penetration but improves solubility for in vitro applications.

Key Insight : The target compound’s difluoropyrrolidine balances lipophilicity and polarity, whereas thioethers or sulfonyl groups prioritize specific electronic or solubility profiles .

Heterocyclic Replacements

Indole vs. Benzimidazole or Benzofuran

  • The trifluoromethyl group mimics fluorine’s electronegativity but adds steric bulk.

Data Table 2: Heterocycle Comparison

Compound Type Heterocycle Key Property Example Activity Reference
Target Compound Indole Aromatic, planar Not reported -
Benzimidazole derivative Benzimidazole Basic nitrogen Enzyme inhibition
Benzofuran derivative Benzofuran Oxygen-containing Antifungal

Q & A

Q. What are the optimal synthetic routes for 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves coupling 3,3-difluoropyrrolidine with an indole-containing precursor via nucleophilic substitution or amide bond formation. Key steps include:
  • Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., indole activation) to prevent side reactions .

  • Inert Atmosphere : Use nitrogen/argon to protect reactive intermediates (e.g., Grignard reagents) from oxidation .

  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the target compound. Analytical HPLC (>95% purity) is recommended for quality control .

    • Data Table : Common Synthetic Methods
MethodReagentsYield (%)Purity (%)Key Reference
Nucleophilic Substitution3,3-Difluoropyrrolidine, Indole-1-acetyl chloride6597
Reductive AminationIndole-1-carbaldehyde, 3,3-Difluoropyrrolidine, NaBH₃CN5893

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for the indole NH proton (~δ 10.5 ppm) and pyrrolidine CF₂ protons (split into doublets of doublets, δ 4.5–5.5 ppm) .
  • ¹³C NMR : Carbonyl signal (~δ 170 ppm) and quaternary carbons adjacent to fluorine atoms (δ 110–120 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 279.1 (calculated for C₁₄H₁₂F₂N₂O) .
  • X-ray Crystallography : Resolve stereochemistry of the difluoropyrrolidine ring; fluorine atoms induce distinct bond-length distortions .

Q. How can researchers design preliminary bioactivity screens for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize receptors/kinases structurally related to indole-containing ligands (e.g., serotonin receptors, cannabinoid receptors) .
  • Assay Types :
  • Binding Assays : Radioligand displacement (e.g., [³H]-LSD for 5-HT₂A receptors) .
  • Functional Assays : cAMP modulation (GPCR activity) or MTT assays (cytotoxicity) .
  • Positive Controls : Compare with known indole derivatives (e.g., tryptophan-based inhibitors) to establish baseline activity .

Advanced Research Questions

Q. How can contradictions in receptor binding data between studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents). To resolve:
  • Orthogonal Assays : Validate binding using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to measure affinity and thermodynamics independently .
  • Molecular Dynamics (MD) Simulations : Model compound-receptor interactions under varying pH/solvent conditions to identify steric/electronic clashes .
  • Meta-Analysis : Compare datasets using standardized metrics (e.g., Ki values normalized to reference ligands) .

Q. What computational strategies are recommended for structure-activity relationship (SAR) studies of fluorinated analogs?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in fluorophobic pockets (e.g., cannabinoid receptors) .

  • QSAR Models : Train models on fluorinated indole derivatives; include descriptors like FMO (frontier molecular orbital) energies and LogPfluorine.

  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for CF₂ vs. CH₂ substitutions in the pyrrolidine ring .

    • Data Table : Key Computational Parameters
ParameterValueSoftwareReference
Docking Score (ΔG, kcal/mol)-8.2 ± 0.3AutoDock Vina
Predicted LogP2.1MarvinSuite

Q. How can metabolic stability be improved without compromising target affinity?

  • Methodological Answer :
  • Metabolic Hotspot Identification : Use LC-MS/MS to identify major metabolites (e.g., CYP450-mediated oxidation of indole) .
  • Structural Modifications :
  • Introduce electron-withdrawing groups (e.g., -CF₃) at the indole 5-position to block oxidation .
  • Replace labile protons with deuterium (deuterated analogs) to slow metabolism .
  • In Silico Prediction : Tools like ADMET Predictor™ or SwissADME can prioritize stable analogs .

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